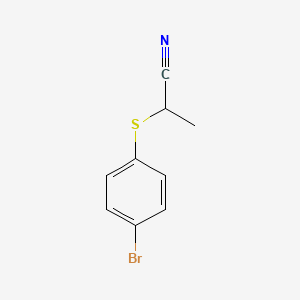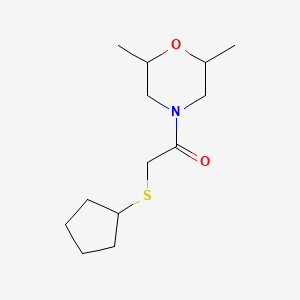
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone, also known as CP-376395, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways in the body.
作用機序
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone is a small molecule inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways in the body. It is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, and apoptosis. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to reduce the formation of neurofibrillary tangles and beta-amyloid plaques. In animal models of bipolar disorder, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have mood-stabilizing effects. In animal models of cancer, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for research on 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the evaluation of 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone in clinical trials for its potential therapeutic applications in Alzheimer's disease, bipolar disorder, and cancer. Additionally, further research is needed to elucidate the downstream effects of GSK-3 inhibition by 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone on various signaling pathways in the body.
合成法
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2,6-dimethylmorpholine-4-carbaldehyde, followed by the addition of sulfur and subsequent oxidation to form the final product. The synthesis method has been optimized to produce high yields of 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone with high purity.
科学的研究の応用
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3 has been implicated in the formation of neurofibrillary tangles and beta-amyloid plaques, which are hallmarks of the disease. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit GSK-3 activity and reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3 has been implicated in the regulation of mood and behavior. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have mood-stabilizing effects in animal models of the disorder, and clinical trials are currently underway to evaluate its efficacy in humans.
In cancer, GSK-3 has been implicated in the regulation of cell proliferation and survival. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models of the disease. Clinical trials are currently underway to evaluate its efficacy in humans.
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-10-7-14(8-11(2)16-10)13(15)9-17-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCHDAGAMFFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

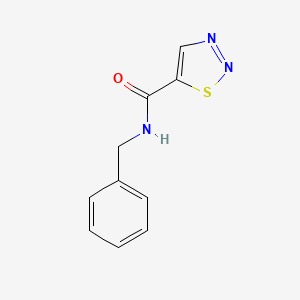
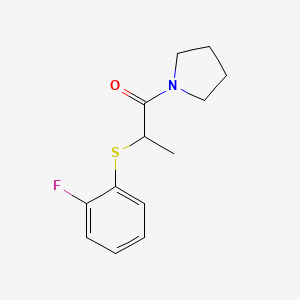
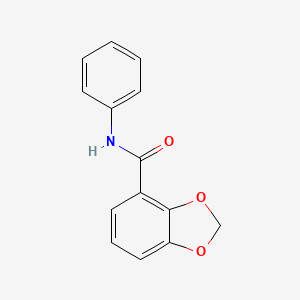
![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)
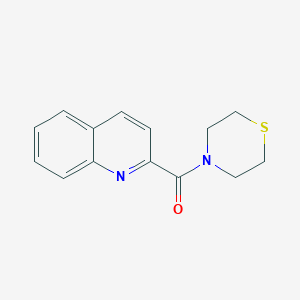
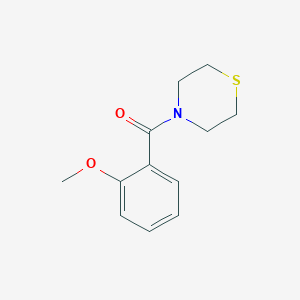
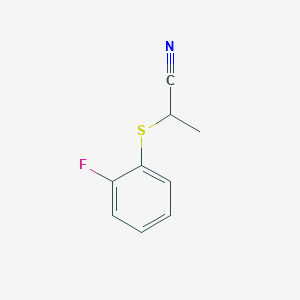
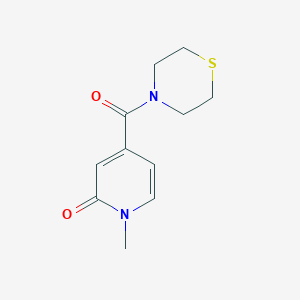
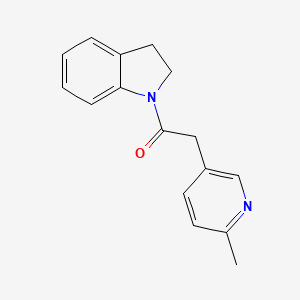
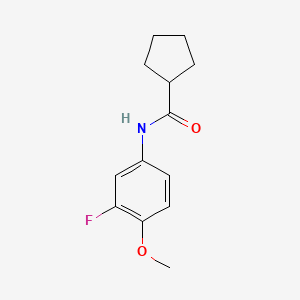
![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
